(2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
CAS No.: 680604-17-5
Cat. No.: VC5523057
Molecular Formula: C27H27Cl2NO4
Molecular Weight: 500.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680604-17-5 |
|---|---|
| Molecular Formula | C27H27Cl2NO4 |
| Molecular Weight | 500.42 |
| IUPAC Name | (2,4-dichlorophenyl)-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
| Standard InChI | InChI=1S/C27H27Cl2NO4/c1-4-17-5-8-20(9-6-17)34-16-24-22-15-26(33-3)25(32-2)13-18(22)11-12-30(24)27(31)21-10-7-19(28)14-23(21)29/h5-10,13-15,24H,4,11-12,16H2,1-3H3 |
| Standard InChI Key | PFPNUKALNFFJGR-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₇H₂₇Cl₂NO₄, with a molecular weight of 500.42 g/mol . Its IUPAC name, (2,4-dichlorophenyl)-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone, reflects its intricate structure (Fig. 1). Key features include:
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A 2,4-dichlorophenyl group at the methanone position.
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A 1-((4-ethylphenoxy)methyl) substituent on the dihydroisoquinoline ring.
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6,7-Dimethoxy groups enhancing electron density on the isoquinoline scaffold .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 680604-17-5 | |
| PubChem CID | 4602682 | |
| SMILES | CCC1=CC=C(C=C1)OCC2C3=CC(=C... | |
| InChIKey | PFPNUKALNFFJGR-UHFFFAOYSA-N |
Stereochemical Considerations
The compound’s 3D conformation, accessible via PubChem’s interactive model , reveals a planar isoquinoline core with axial chirality at the C1 position due to the ethoxyphenoxy methyl group. This stereogenic center may influence receptor binding in biological systems, though experimental data are lacking .
Synthesis and Preparation
Proposed Synthetic Pathway
While explicit synthetic details are unavailable, a plausible route involves:
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Isoquinoline Ring Formation: Pomeranz-Fritsch reaction using benzaldehyde derivatives and aminoacetaldehyde diethyl acetate.
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Methoxy Group Installation: Nucleophilic substitution with methyl iodide under basic conditions.
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Ethoxyphenoxy Methyl Attachment: Mitsunobu reaction coupling 4-ethylphenol with the isoquinoline’s hydroxyl group .
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Dichlorophenyl Methanone Incorporation: Friedel-Crafts acylation using 2,4-dichlorobenzoyl chloride .
Purification and Characterization
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) would yield pure product. Characterization likely employs:
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NMR: ¹H and ¹³C spectra confirming substituent positions.
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value/Status | Source |
|---|---|---|
| Melting Point | Not reported | — |
| Solubility | Insoluble in water; soluble in DMSO | |
| logP (Predicted) | 4.8 (ChemAxon) | |
| Stability | Stable at RT under inert gas |
The logP value suggests moderate lipophilicity, aligning with its potential blood-brain barrier permeability . The dimethoxy groups enhance solubility in polar aprotic solvents, while the dichlorophenyl moiety contributes to hydrophobic interactions.
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